molecular formula C16H20BrN3O2S B4019347 N-(4-bromophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

N-(4-bromophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

Cat. No.: B4019347
M. Wt: 398.3 g/mol
InChI Key: VPPGTIUILABMHG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is a synthetic organic compound that features a piperazine ring substituted with a bromophenyl group and a tetrahydrofuran-2-ylcarbonyl group

Properties

IUPAC Name

N-(4-bromophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2S/c17-12-3-5-13(6-4-12)18-16(23)20-9-7-19(8-10-20)15(21)14-2-1-11-22-14/h3-6,14H,1-2,7-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPGTIUILABMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.

    Introduction of the Bromophenyl Group: A bromophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Tetrahydrofuran-2-ylcarbonyl Group: The tetrahydrofuran-2-ylcarbonyl group is attached through an acylation reaction.

    Formation of the Carbothioamide:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
  • N-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

Uniqueness

N-(4-bromophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
Reactant of Route 2
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N-(4-bromophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

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